molecular formula C12H19N3OS B2418839 1-(1-(Thiazol-2-yl)piperidin-4-yl)pyrrolidin-3-ol CAS No. 2034298-46-7

1-(1-(Thiazol-2-yl)piperidin-4-yl)pyrrolidin-3-ol

Cat. No.: B2418839
CAS No.: 2034298-46-7
M. Wt: 253.36
InChI Key: XCCTURGRSCMEET-UHFFFAOYSA-N
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Description

1-(1-(Thiazol-2-yl)piperidin-4-yl)pyrrolidin-3-ol is a complex organic compound that features a thiazole ring, a piperidine ring, and a pyrrolidine ring

Mechanism of Action

Target of Action

The primary targets of 1-(1-(Thiazol-2-yl)piperidin-4-yl)pyrrolidin-3-ol are currently unknown This compound is a complex molecule that may interact with multiple targets in the body

Biochemical Pathways

The biochemical pathways affected by This compound are currently unknown This compound may affect multiple pathways, leading to downstream effects on various cellular processes

Result of Action

The molecular and cellular effects of This compound are currently unknown The effects of this compound will depend on its mode of action and the specific targets it interacts with

Action Environment

The action of This compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules These factors can affect the compound’s stability, efficacy, and the nature of its interactions with its targets

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(Thiazol-2-yl)piperidin-4-yl)pyrrolidin-3-ol typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring followed by the construction of the piperidine and pyrrolidine rings. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process optimization focuses on maximizing yield, reducing reaction time, and ensuring the safety and environmental compliance of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(1-(Thiazol-2-yl)piperidin-4-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under specific conditions such as acidic or basic environments.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

1-(1-(Thiazol-2-yl)piperidin-4-yl)pyrrolidin-3-ol has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 1-(1-(Thiazol-2-yl)piperidin-4-yl)pyrrolidin-2-ol
  • 1-(1-(Thiazol-2-yl)piperidin-4-yl)pyrrolidin-4-ol
  • 1-(1-(Thiazol-2-yl)piperidin-4-yl)pyrrolidin-5-ol

Uniqueness: 1-(1-(Thiazol-2-yl)piperidin-4-yl)pyrrolidin-3-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Biological Activity

1-(1-(Thiazol-2-yl)piperidin-4-yl)pyrrolidin-3-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. The thiazole and piperidine moieties are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article provides a detailed overview of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H20N4OS\text{C}_{15}\text{H}_{20}\text{N}_4\text{OS}

This structure includes a thiazole ring, a piperidine ring, and a pyrrolidine moiety, which contribute to its biological properties.

Biological Activity Overview

The biological activities of this compound have been explored in various studies. Key findings include:

1. Antimicrobial Activity
Research indicates that compounds with thiazole and piperidine structures exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting that this compound may possess similar activity.

2. Anti-inflammatory Effects
Compounds containing thiazole rings have been reported to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation. The potential of this compound as an anti-inflammatory agent is supported by its structural similarity to known COX inhibitors.

3. Analgesic Properties
The analgesic activity of related compounds has been documented through various models, including the hot plate and acetic acid-induced writhing tests. The presence of both piperidine and pyrrolidine may enhance its analgesic potential.

Data Tables

Activity Study Reference Effectiveness
Antimicrobial Active against E. coli
Anti-inflammatory Inhibits COX enzymes
Analgesic Positive in animal models

Case Studies

Several studies have highlighted the biological activity of thiazole-containing compounds:

  • Antimicrobial Study : A study on thiazole derivatives demonstrated significant antibacterial activity against E. coli and S. aureus with minimum inhibitory concentrations (MIC) ranging from 0.5 to 8 μg/mL, indicating that similar derivatives may be effective in treating bacterial infections .
  • Anti-inflammatory Research : A series of thiazolo[4,5-d]pyridazinones were synthesized and tested for anti-inflammatory effects, showing promising results in vivo using the acetic acid-induced writhing model . This suggests that the compound may similarly exert anti-inflammatory effects.
  • Analgesic Activity Testing : Compounds with structural similarities were tested for analgesic efficacy using the hot plate method, revealing significant pain relief comparable to standard analgesics .

Properties

IUPAC Name

1-[1-(1,3-thiazol-2-yl)piperidin-4-yl]pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3OS/c16-11-3-7-15(9-11)10-1-5-14(6-2-10)12-13-4-8-17-12/h4,8,10-11,16H,1-3,5-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCTURGRSCMEET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC(C2)O)C3=NC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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